

Application Notes & Protocols: Quantification of (16R)-Dihydrositsirikine

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Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

Cat. No.: B1155364

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Introduction

(16R)-Dihydrositsirikine is an indole alkaloid of interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for research and development. This document provides detailed application notes and protocols for the quantification of **(16R)-Dihydrositsirikine** using modern analytical techniques. The methodologies described are based on established protocols for the analysis of structurally related indole alkaloids and can be adapted and validated for the specific quantification of **(16R)-Dihydrositsirikine**.

Quantitative Data Summary

While specific quantitative data for **(16R)-Dihydrositsirikine** is not widely available in the public domain, the following tables represent typical validation parameters and potential data presentation for a quantitative UPLC-MS/MS method, based on methods for analogous indole alkaloids.[\[1\]](#)[\[2\]](#)

Table 1: Method Validation Parameters for **(16R)-Dihydrositsirikine** Quantification

Parameter	Result
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	1 - 10 ng/mL
Limit of Quantification (LOQ)	3 - 30 ng/mL
Precision (RSD%)	< 2.5%
Repeatability (RSD%)	< 2.5%
Stability (RSD%)	< 2.4%
Recovery	92.8% - 104.1%

Table 2: Example Quantitative Analysis of **(16R)-Dihydrositsirikine** in Plant Extracts

Sample ID	Plant Source	(16R)- Dihydrositsirikine Concentration (μ g/g)	Standard Deviation
EXT-001	Catharanthus roseus (Root)	15.2	\pm 1.3
EXT-002	Catharanthus roseus (Stem)	8.7	\pm 0.9
EXT-003	Catharanthus roseus (Leaf)	21.5	\pm 2.0

Experimental Protocols

The following protocols describe the quantification of **(16R)-Dihydrositsirikine** using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: UPLC-Q-TOF-MS Method

This method is ideal for highly sensitive and selective quantification.

1. Sample Preparation (from Plant Material)

- Extraction:

- Weigh 1.0 g of dried and powdered plant material.
- Add 20 mL of 70% methanol (or ethanol).
- Perform ultrasonication for 30 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Collect the supernatant. Repeat the extraction process on the residue twice more.
- Combine the supernatants and evaporate to dryness under reduced pressure.
- Re-dissolve the dried extract in 1 mL of methanol.
- Filter the solution through a 0.22 μ m syringe filter before injection.

2. UPLC-Q-TOF-MS Conditions

- UPLC System: Waters ACQUITY UPLC or similar
- Column: ACQUITY UPLC BEH C18 column (2.1 mm \times 100 mm, 1.7 μ m)
- Mobile Phase:
 - A: Water with 0.1% formic acid and 10 mM ammonium acetate
 - B: Acetonitrile with 0.1% formic acid
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-10 min: 5-95% B (linear gradient)
 - 10-12 min: 95% B (isocratic)

- 12-13 min: 95-5% B (linear gradient)
- 13-15 min: 5% B (isocratic for re-equilibration)
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 2 µL
- Mass Spectrometer: Agilent 6520 Q-TOF MS or similar
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3500 V
- Fragmentor Voltage: 175 V
- Drying Gas (N_2) Flow: 8.0 L/min
- Drying Gas Temperature: 350 °C
- Nebulizer Pressure: 35 psi
- Mass Range: m/z 100-1700

3. Data Analysis

- Identify the **(16R)-Dihydrositsirikine** peak based on its retention time and accurate mass-to-charge ratio (m/z) of its protonated molecule $[M+H]^+$ ($C_{21}H_{29}N_2O_3^+$, calculated m/z 357.2178).
- Generate a calibration curve using a certified reference standard of **(16R)-Dihydrositsirikine** at various concentrations.
- Quantify the amount of **(16R)-Dihydrositsirikine** in the samples by interpolating their peak areas against the calibration curve.

Protocol 2: HPLC-UV Method

This method is suitable for routine analysis when high sensitivity is not a primary requirement.

1. Sample Preparation

- Follow the same sample preparation procedure as described in Protocol 1.

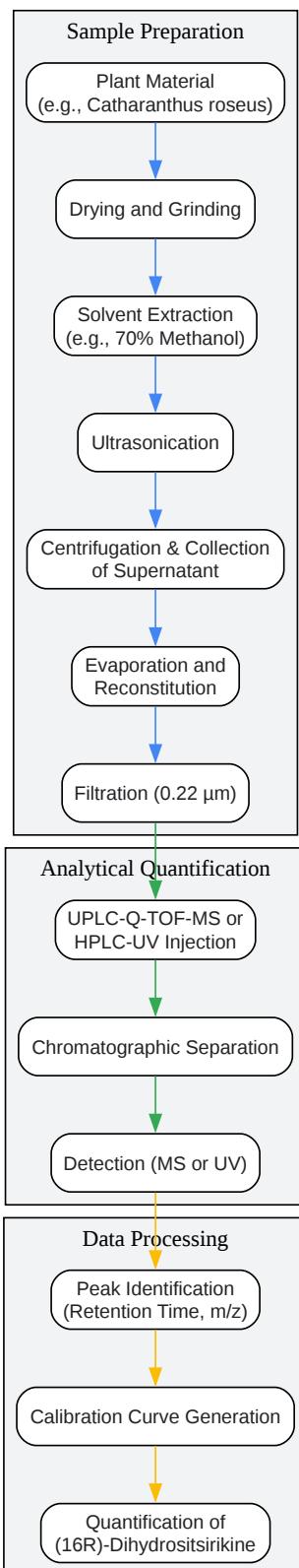
2. HPLC Conditions

- HPLC System: Agilent 1260 Infinity or similar
- Column: Agilent Eclipse Plus C18 (4.6 mm × 250 mm, 5 µm)[2]
- Mobile Phase:
 - A: Water with 0.1% phosphoric acid
 - B: Acetonitrile
- Gradient Elution: A gradient optimized to separate the analyte from other matrix components. A starting point could be:
 - 0-10 min: 20-80% B
 - 10-15 min: 80% B
 - 15-17 min: 80-20% B
 - 17-25 min: 20% B
- Flow Rate: 1.0 mL/min[2]
- Column Temperature: 30 °C
- Injection Volume: 10 µL[2]
- Detection: UV detector at a wavelength determined by the UV absorption maximum of **(16R)-Dihydrositsirikine** (typically around 225 nm and 280 nm for indole alkaloids).

3. Data Analysis

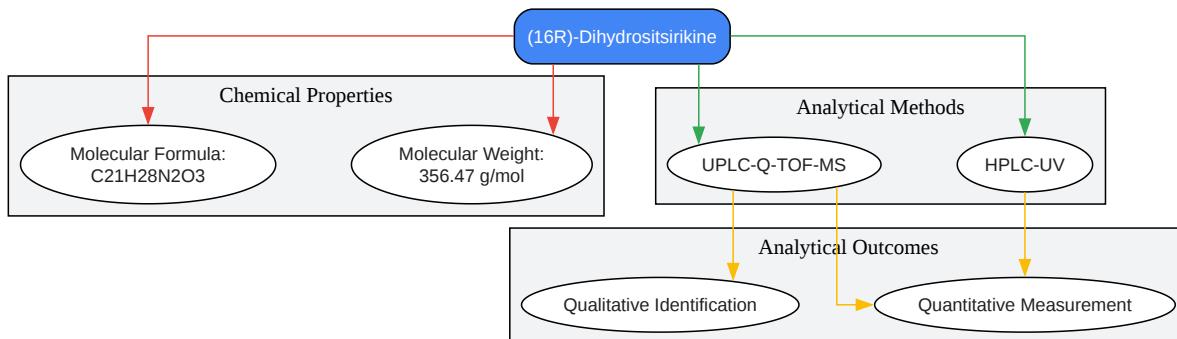
- Identify the peak corresponding to **(16R)-Dihydrositsirikine** by comparing the retention time with that of a reference standard.
- Construct a calibration curve by injecting known concentrations of the standard.
- Calculate the concentration of **(16R)-Dihydrositsirikine** in the samples based on the peak area and the calibration curve.

Visualizations



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Caption: General workflow for the quantification of **(16R)-Dihydrositsirikine**.



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Caption: Logical relationship of analytical approaches for **(16R)-Dihydrositsirikine**.

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References

- 1. A UPLC-ESI-Q-TOF method for rapid and reliable identification and quantification of major indole alkaloids in *Catharanthus roseus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC analysis of 16 compounds from *Artemisia ordosica* - PMC [pmc.ncbi.nlm.nih.gov]
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